4-Chloro-6-isobutoxypyrimidine
Description
4-Chloro-6-isobutoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 4-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 6-position. Pyrimidine derivatives are widely utilized as intermediates in drug synthesis due to their ability to mimic nucleobases, enabling interactions with biological targets such as enzymes or receptors .
The chlorine atom at the 4-position is a common electrophilic site for nucleophilic substitution reactions, facilitating further functionalization .
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-chloro-6-(2-methylpropoxy)pyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)4-12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3 |
InChI Key |
AZYGVYRSNYNQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Structural Similarity
Key structural analogues differ in substituent groups at positions 2, 4, 5, and 6 of the pyrimidine ring. These modifications influence physicochemical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Notes:
Reactivity and Functionalization
- Chlorine vs. Hydroxyl Groups : 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9) exhibits higher reactivity due to the hydroxyl group at position 4, making it prone to oxidation or esterification. In contrast, the isobutoxy group in this compound provides steric bulk, reducing unintended side reactions .
- Fluorine Substitution : Fluorine at position 5 (e.g., 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine) increases electron-withdrawing effects, stabilizing the ring against enzymatic degradation—a critical feature in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
